![molecular formula C8H9NO2S B2816109 2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid CAS No. 52758-87-9](/img/structure/B2816109.png)

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

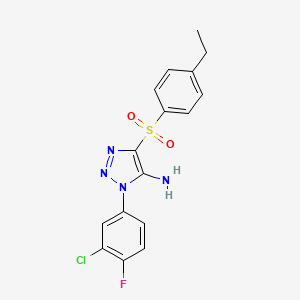

2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid is a biochemical used for proteomics research . It has a molecular formula of C8H9NO2S and a molecular weight of 183.23 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.23 . The storage temperature for this compound is 4°C, and it should be stored under nitrogen .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study explored the efficiency of a compound similar to "2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid" for inhibiting steel corrosion in sulfuric acid solutions. This compound, [(2-pyridin-4-ylethyl)thio]acetic acid, demonstrated significant corrosion inhibition properties, with its effectiveness increasing alongside concentration. The highest efficiency noted was 82% at a concentration of 5 × 10−3 M, acting as a mixed inhibitor by adhering to the steel surface through Langmuir adsorption isotherm. Such inhibitors are crucial for extending the lifespan of metal structures in corrosive environments (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2005).

Urease Inhibition

Research into the urease inhibitory activities of certain metal complexes, which included "2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid" (a derivative of the compound of interest), revealed strong urease inhibiting activities. These findings suggest potential applications in combating diseases caused by urease-producing pathogens. The study involved synthesizing dinuclear cobalt and nickel complexes with the mercaptoacetic acid substituted 1,2,4-triazole ligand, which showed considerable urease inhibition, indicating a promising avenue for developing new urease inhibitors (Fang et al., 2019).

Antituberculosis Activity

Another study focused on synthesizing new hydrazide derivatives of imidazo[1,2‐a]pyridine, which were then evaluated for antituberculosis activity. The derivatives included a compound structurally related to "this compound." These compounds exhibited significant inhibition against Mycobacterium tuberculosis H37Rv in vitro, underscoring the potential of such derivatives in antituberculosis drug development (Kaplancıklı, Turan-Zitouni, Ozdemir, & Teulade, 2008).

Material Synthesis and Characterization

The synthesis and characterization of novel materials also constitute a significant application area. One study involved the synthesis of dinuclear metal complexes using a derivative of "this compound," demonstrating its utility in constructing complex molecular architectures. These complexes were characterized by various techniques, including X-ray diffraction, illustrating the compound's versatility in material science and coordination chemistry (Zhang et al., 2021).

Propiedades

IUPAC Name |

2-(pyridin-4-ylmethylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBEMCCEBDDMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)

![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)

![2-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2816035.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2816040.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)